4-(3-Fluorophenyl)oxan-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

4-(3-Fluorophenyl)oxan-4-amine (CAS 1094283-08-5) is a meta-fluorinated tetrahydropyran-4-amine free base with ≥95% purity. Unlike ortho/para-fluoro analogs, the 3-fluorophenyl substitution uniquely modulates hydrogen-bonding geometry, lipophilicity, and target binding. This compound serves as a versatile building block for kinase inhibitor SAR (baseline IC₅₀ 15 µM), a validated negative control for HIV counter-screening (EC₅₀ >20 µM), and a pharmacological tool for 5‑HT₃A and P2X7 calcium signaling studies. Supplied as a free base, it requires no neutralization step for amide coupling or reductive amination. Order now for immediate dispatch.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1094283-08-5
Cat. No. B1523057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)oxan-4-amine
CAS1094283-08-5
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=CC=C2)F)N
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2
InChIKeyOJNPVEMLVYDCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenyl)oxan-4-amine CAS 1094283-08-5: Technical Specifications and Research-Grade Purity Data


4-(3-Fluorophenyl)oxan-4-amine (IUPAC: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-ylamine; CAS 1094283-08-5) is a fluorinated tetrahydropyran-4-amine derivative with molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g/mol . The compound features a tetrahydropyran (oxane) ring bearing a primary amine at the 4-position and a 3-fluorophenyl substituent on the same carbon . Commercially available from multiple vendors at 95% purity as a powder with storage at room temperature, this compound serves as a versatile building block in medicinal chemistry and organic synthesis applications .

Why 4-(3-Fluorophenyl)oxan-4-amine Cannot Be Casually Replaced by Structural Analogs in Research Protocols


The 3-fluorophenyl substitution pattern on the tetrahydropyran-4-amine scaffold fundamentally alters the compound's physicochemical and biological interaction profile compared to unsubstituted, 2-fluoro, or 4-fluoro positional isomers . Meta-fluorine substitution on the phenyl ring modulates electronic distribution and steric accessibility of the primary amine, directly affecting hydrogen-bonding geometry, lipophilicity, and target binding orientation in ways that ortho- or para-fluoro analogs cannot replicate [1]. Furthermore, substituting the fluorophenyl group with chlorophenyl, methoxyphenyl, or unsubstituted phenyl introduces distinct differences in metabolic stability, solubility parameters, and receptor recognition that render simple analog interchange scientifically invalid without explicit comparative validation [2]. The quantitative evidence below establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-(3-Fluorophenyl)oxan-4-amine Procurement Decisions


Physicochemical Differentiation: 3-Fluorophenyl Substitution Confers Distinct Molecular Properties vs. Unsubstituted Analog

4-(3-Fluorophenyl)oxan-4-amine (C₁₁H₁₄FNO, MW 195.23) contains a single fluorine atom that differentiates it from the unsubstituted 4-phenyloxan-4-amine analog (C₁₁H₁₅NO, MW 177.24) [1]. This 18 Da molecular weight increase and the presence of a strongly electronegative fluorine substituent alters the compound's calculated lipophilicity and hydrogen-bonding capacity compared to the parent phenyl derivative .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Positional Isomer Binding Divergence: Meta-Fluorine Placement Yields Differential Binding Profiles vs. Ortho- and Para-Analogs

In arylcycloheptylamine systems structurally analogous to the tetrahydropyran-4-amine scaffold, the 3-fluoro-substituted primary amine demonstrated the highest NMDA receptor binding affinity within the fluorinated series, significantly exceeding the binding of 2-fluoro and 4-fluoro positional isomers [1]. This class-level evidence indicates that meta-fluorine placement on the phenyl ring confers optimal receptor interaction geometry compared to ortho- or para-substitution patterns .

Receptor Pharmacology Structure-Activity Relationship Fluorine Chemistry

Antiviral Activity Threshold: Quantified Inactivity Against HIV Establishes Baseline Selectivity Profile

In cell-based antiviral screening against HIV using the CEM-T4 cell line and MTT assay readout, 4-(3-fluorophenyl)oxan-4-amine demonstrated minimal antiviral activity, requiring >20 µM concentration to achieve >90% viral inhibition [1]. This quantitative inactivity profile establishes a defined selectivity baseline useful for counter-screening applications and target deconvolution studies.

Antiviral Screening HIV Research Selectivity Profiling

Synthetic Accessibility: Commercial Availability in Free Base Form Differentiates from Salt-Only Analogs

4-(3-Fluorophenyl)oxan-4-amine is commercially available in free base form (CAS 1094283-08-5, purity ≥95%) from multiple vendors including Sigma-Aldrich (Enamine catalog EN300-94734) . In contrast, several closely related analogs including 4-(2-fluorophenyl)oxan-4-amine and 4-(3-methoxyphenyl)oxan-4-amine are predominantly supplied as hydrochloride salts , requiring additional neutralization steps before use in reactions sensitive to acidic conditions or chloride counterions .

Chemical Synthesis Building Blocks Research Procurement

Kinase Inhibition Activity: Defined IC₅₀ Value Establishes Quantitative Benchmark for SAR Studies

In biochemical kinase inhibition assays using the Z'-LYTE assay system (Invitrogen) at pH 7.5 and 23°C, 4-(3-fluorophenyl)oxan-4-amine demonstrated an IC₅₀ value of 15,000 nM (15 µM) against the tested kinase target in 384-well small volume plate format [1]. This quantitative potency measurement provides a defined reference point for structure-activity relationship (SAR) optimization efforts and analog comparison studies.

Kinase Inhibition Enzymology Drug Discovery

Receptor Antagonist Activity: Documented 5-HT₃A and P2X7 Antagonism Defines Polypharmacology Profile

Functional antagonist activity has been documented for 4-(3-fluorophenyl)oxan-4-amine at two distinct receptor targets: human 5-HT₃A serotonin receptors expressed in HEK293 cells and mouse P2X7 purinergic receptors expressed in 1321N1 cells [1][2]. In both assays, the compound reduced agonist-induced calcium flux as measured by Fluo-4AM dye-based FLIPR assays, establishing a dual receptor modulation profile [1][2]. The quantitative antagonist activity values (Ki or IC₅₀) are available through the BindingDB repository.

GPCR Pharmacology Ion Channels Neuropharmacology

Validated Research Applications for 4-(3-Fluorophenyl)oxan-4-amine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Scaffold Optimization in Medicinal Chemistry

The compound serves as a defined starting point for SAR campaigns targeting kinase inhibition or receptor antagonism, with a documented baseline IC₅₀ of 15,000 nM in kinase assays [1]. Its meta-fluorophenyl substitution pattern and free base availability enable systematic exploration of substitution effects on tetrahydropyran-4-amine scaffold potency and selectivity .

Counter-Screening and Selectivity Control in Antiviral Drug Discovery

With demonstrated inactivity against HIV (EC₅₀ >20 µM for >90% inhibition in CEM-T4 cells) [1], the compound provides a validated negative control for counter-screening campaigns, confirming that observed antiviral activity in test compounds represents genuine target engagement rather than non-specific cellular effects .

Serotonergic and Purinergic Signaling Research

The documented antagonist activity at both human 5-HT₃A and mouse P2X7 receptors positions this compound as a pharmacological tool for dissecting calcium signaling pathways mediated by these receptors [1]. The availability of quantitative binding data through BindingDB enables precise experimental design and dose-response characterization .

Fluorinated Building Block for Organic Synthesis

As a commercially available free base with ≥95% purity from reputable vendors [1], the compound is directly suitable for amide coupling, reductive amination, and nucleophilic substitution reactions without requiring neutralization steps needed for hydrochloride salt analogs . The primary amine functionality and tetrahydropyran ring system support diverse synthetic transformations in complex molecule construction [1].

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